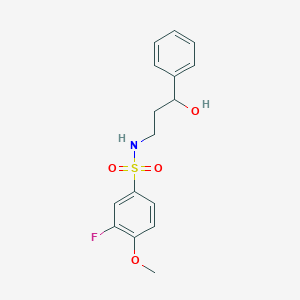

3-fluoro-N-(3-hydroxy-3-phenylpropyl)-4-methoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-fluoro-N-(3-hydroxy-3-phenylpropyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO4S/c1-22-16-8-7-13(11-14(16)17)23(20,21)18-10-9-15(19)12-5-3-2-4-6-12/h2-8,11,15,18-19H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMSGTOZQIACAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Fluoro-N-(3-hydroxy-3-phenylpropyl)-4-methoxybenzene-1-sulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its diverse biological activities. The presence of fluorine and methoxy groups contributes to its chemical stability and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Antioxidant Activity

Research indicates that fluorinated compounds often exhibit enhanced antioxidant properties. For instance, similar fluorinated flavones have shown improved radical scavenging capabilities. The incorporation of fluorine at the 3-position has been associated with increased antioxidant activity, suggesting a potential for this compound to mitigate oxidative stress in biological systems .

3. Neuroprotective Effects

Flavonoids and their derivatives are often studied for neuroprotective properties. Compounds similar to this compound have been observed to protect neuronal cells from excitotoxicity by reducing reactive oxygen species (ROS) levels during glutamate stimulation . This suggests that this sulfonamide may also confer neuroprotection through similar mechanisms.

Case Study 1: Antioxidant Evaluation

A study conducted on various fluorinated flavones demonstrated that those with a 3-fluoro substitution had significantly improved antioxidant activity compared to their non-fluorinated counterparts. The 3-fluorinated flavone exhibited an EC50 value indicating potent radical scavenging ability, which is crucial for therapeutic applications in oxidative stress-related conditions .

| Compound | EC50 Value (µM) | Activity Type |

|---|---|---|

| Non-fluorinated flavone | 99 | Radical Scavenger |

| 3-Fluoro-flavone | 37 | Enhanced Radical Scavenger |

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cultures revealed that the introduction of fluorine at specific positions in flavonoids could lower ROS levels significantly below baseline levels when exposed to excitotoxic agents like glutamate. This suggests that this compound may also exhibit similar protective effects against neurodegeneration .

Comparison with Similar Compounds

Substituent Variations in Sulfonamide Derivatives

The compound shares structural similarities with other benzenesulfonamide derivatives, differing primarily in substituents on the benzene ring and the N-alkyl/aryl group. Below is a comparative analysis based on available evidence:

Functional Group Impact on Properties

- Fluorine vs. In contrast, methoxy () or amino () groups alter electronic and solubility profiles .

- N-Substituents : The 3-hydroxy-3-phenylpropyl group in the target compound combines hydrophilicity (hydroxyl) and lipophilicity (phenyl), which may optimize blood-brain barrier penetration. Methoxypropyl () lacks aromaticity, reducing π-π interactions in biological systems .

Q & A

Q. Analytical monitoring :

- HPLC : To track intermediate purity and final product yield .

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for sulfonamide (-SO₂NH-), fluorine, and methoxy groups .

Basic Question: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy :

- ¹⁹F NMR identifies fluorine’s electronic environment (δ ~ -110 to -120 ppm for aromatic fluorine) .

- ¹H NMR resolves the hydroxypropyl group (broad ~1.5 ppm) and methoxy singlet (~3.8 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ~ 408.5 g/mol) .

- HPLC-PDA : Ensures >95% purity, using C18 columns and acetonitrile/water gradients .

Advanced Question: How can researchers design experiments to resolve contradictions in reported biological activity data?

Answer:

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions or target selectivity. Methodological solutions include:

- Orthogonal assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to distinguish true binding from assay artifacts .

- Cellular context : Compare activity in cell-free (e.g., recombinant enzyme assays) vs. cell-based systems to assess membrane permeability and off-target effects .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to probe structure-activity relationships (SAR) .

Advanced Question: What strategies elucidate the compound’s mechanism of action in complex biological systems?

Answer:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Kinetic studies : Measure inhibition constants (Kᵢ) via steady-state enzyme kinetics (e.g., Lineweaver-Burk plots) to determine competitive/non-competitive binding .

- Molecular docking : Model interactions with putative targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina, guided by X-ray crystallography data of related sulfonamides .

Advanced Question: How do solvent polarity and pH influence the compound’s stability and reactivity?

Answer:

- Solvent effects :

- Polar aprotic solvents (DMF, DMSO) : Enhance sulfonamide hydrolysis at elevated temperatures; avoid prolonged heating .

- Aqueous buffers : Stability decreases above pH 7 due to deprotonation of the sulfonamide NH, increasing susceptibility to nucleophilic attack .

- pH-dependent degradation : Monitor via accelerated stability testing (40°C/75% RH) over 4 weeks, using HPLC to quantify degradation products (e.g., free amine or sulfonic acid) .

Basic Question: What are the key functional groups influencing this compound’s physicochemical properties?

Answer:

- Sulfonamide (-SO₂NH-) : Governs hydrogen-bonding capacity and solubility in polar solvents .

- Fluorine atom : Enhances lipophilicity (logP ~2.8) and metabolic stability .

- Methoxy group (-OCH₃) : Modulates electronic effects on the aromatic ring, affecting π-π stacking with target proteins .

- Hydroxypropyl chain : Introduces stereochemical complexity; the (R) or (S) configuration impacts target binding (e.g., chiral HPLC separation may be required) .

Advanced Question: How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

- Prodrug design : Esterify the hydroxyl group to improve oral bioavailability (e.g., acetyl or phosphate esters cleaved in vivo) .

- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the propyl chain) .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction, critical for dose adjustment in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.